2-(5-chlorothiophen-2-yl)-N-(2,6-dimethylphenyl)-7-methylimidazo[1,2-a]pyridin-3-amine
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Overview
Description
2-(5-chlorothiophen-2-yl)-N-(2,6-dimethylphenyl)-7-methylimidazo[1,2-a]pyridin-3-amine is a complex organic compound that features a unique structure combining thiophene, imidazo[1,2-a]pyridine, and aniline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chlorothiophen-2-yl)-N-(2,6-dimethylphenyl)-7-methylimidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactions
Imidazo[1,2-a]pyridine Core Synthesis: This can be achieved through the cyclization of 2-aminopyridine with α-haloketones under basic conditions.
Thiophene Introduction: The thiophene ring can be introduced via a Suzuki coupling reaction between a thiophene boronic acid and a halogenated imidazo[1,2-a]pyridine intermediate.
Aniline Derivative Introduction: The final step involves the nucleophilic substitution of the aniline derivative onto the imidazo[1,2-a]pyridine core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(5-chlorothiophen-2-yl)-N-(2,6-dimethylphenyl)-7-methylimidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2-(5-chlorothiophen-2-yl)-N-(2,6-dimethylphenyl)-7-methylimidazo[1,2-a]pyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Materials Science: Its unique structure makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: It can be used as a probe to study biological pathways and interactions due to its potential binding affinity to certain proteins.
Mechanism of Action
The mechanism of action of 2-(5-chlorothiophen-2-yl)-N-(2,6-dimethylphenyl)-7-methylimidazo[1,2-a]pyridin-3-amine depends on its specific application. In medicinal chemistry, it may act by binding to a specific receptor or enzyme, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(5-chlorothiophen-2-yl)-N-(2,6-dimethylphenyl)-7-methylimidazo[1,2-a]pyridin-3-amine is unique due to its combination of thiophene, imidazo[1,2-a]pyridine, and aniline moieties. This unique structure imparts specific chemical and physical properties that make it suitable for a wide range of applications, from medicinal chemistry to materials science.
Properties
Molecular Formula |
C20H18ClN3S |
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Molecular Weight |
367.9 g/mol |
IUPAC Name |
2-(5-chlorothiophen-2-yl)-N-(2,6-dimethylphenyl)-7-methylimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C20H18ClN3S/c1-12-9-10-24-17(11-12)22-19(15-7-8-16(21)25-15)20(24)23-18-13(2)5-4-6-14(18)3/h4-11,23H,1-3H3 |
InChI Key |
YMFAWWGYDDLJNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)NC3=C(C=CC=C3C)C)C4=CC=C(S4)Cl |
Origin of Product |
United States |
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